1,1,3,3-Tetrafluoropropan-2-ol

solvent recovery distillation engineering process safety

1,1,3,3-Tetrafluoropropan-2-ol (CAS 13237-90-6), also referred to as 1,1,3,3-tetrafluoroisopropanol (TFPO), is a secondary fluorinated alcohol with the molecular formula C₃H₄F₄O and a molecular weight of 132.06 g/mol. Structurally, it features a central CH(OH) group flanked by two CHF₂ (difluoromethyl) units, yielding a symmetric, partially fluorinated isopropanol scaffold.

Molecular Formula C3H4F4O
Molecular Weight 132.06 g/mol
CAS No. 13237-90-6
Cat. No. B1651684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetrafluoropropan-2-ol
CAS13237-90-6
Molecular FormulaC3H4F4O
Molecular Weight132.06 g/mol
Structural Identifiers
SMILESC(C(F)F)(C(F)F)O
InChIInChI=1S/C3H4F4O/c4-2(5)1(8)3(6)7/h1-3,8H
InChIKeyOFPFGFXONBHIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetrafluoropropan-2-ol (CAS 13237-90-6): Core Physicochemical Identity for Specialty Solvent and Catalytic Procurement


1,1,3,3-Tetrafluoropropan-2-ol (CAS 13237-90-6), also referred to as 1,1,3,3-tetrafluoroisopropanol (TFPO), is a secondary fluorinated alcohol with the molecular formula C₃H₄F₄O and a molecular weight of 132.06 g/mol [1]. Structurally, it features a central CH(OH) group flanked by two CHF₂ (difluoromethyl) units, yielding a symmetric, partially fluorinated isopropanol scaffold [1]. This compound belongs to the polyfluorinated alcohol class, which has gained significant attention for solvent, catalytic, and synthetic intermediate applications [2]. Its computed properties include an XLogP3-AA of 1.3, topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor, and five hydrogen bond acceptor sites [1].

Supports heated reaction workflows without pressurization requirements
Provides intermediate hydrogen-bond donor strength for acid-sensitive substrate screening
Symmetric CHF₂ architecture supports conformational analysis and chiral resolution studies

Why 1,1,3,3-Tetrafluoropropan-2-ol Cannot Be Substituted With Common Fluorinated Alcohols: Structural and Performance Determinants


Fluorinated alcohols are not interchangeable commodities; their catalytic activity, solvent power, and hydrogen-bonding characteristics depend critically on the number, position, and symmetry of fluorine substituents [1]. 1,1,3,3-Tetrafluoropropan-2-ol possesses a distinctive CHF₂–CH(OH)–CHF₂ architecture with only four fluorine atoms arranged symmetrically, contrasting with the fully fluorinated terminal CF₃ groups of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and the mono-CF₃ group of 2,2,2-trifluoroethanol (TFE). The patent literature explicitly identifies that among fluorinated isopropanols, HFIP is "particularly preferable" for certain catalytic applications, while 1,1,3,3-tetrafluoroisopropanol exhibits different—not universally inferior—performance characteristics [2]. Substituting one for another without matching the specific fluorine substitution pattern risks altering reaction rates, selectivity, and catalyst compatibility [1].

Boiling point Mismatch may alter process design and containment requirements compared to lower-boiling fluorinated alcohols
Acidity profile Hydrogen-bond donor strength and pKa shift may alter reaction selectivity; intermediate profile may not transfer across fluorinated alcohol class
Terminal groups CHF₂ vs CF₃ termini may shift steric and electronic profiles in catalytic cycles and molecular recognition

Quantitative Differentiation of 1,1,3,3-Tetrafluoropropan-2-ol Against Closest Analogs: Evidence for Procurement Decisions


Boiling Point Differentiation: 1,1,3,3-Tetrafluoropropan-2-ol vs. HFIP and TFE for Distillation-Coupled Process Design

1,1,3,3-Tetrafluoropropan-2-ol exhibits a boiling point of approximately 107–109 °C at atmospheric pressure, as reported in vendor technical documentation [1]. This is substantially higher than the boiling points of the two most commonly used fluorinated alcohols: HFIP (bp = 58 °C) and TFE (bp = 73 °C) [2]. The ~34–49 °C elevation in boiling point translates to a significantly reduced vapor pressure at ambient conditions, which directly impacts solvent containment, volatile organic compound (VOC) emission control, and the energy economics of distillative solvent recovery.

Boiling point
Head-to-head
107–109 °C
Supports atmospheric-pressure heated reaction workflows
Reported +34 °C vs HFIP; +49 °C vs TFE; vendor-reported values
solvent recovery distillation engineering process safety

Hydrogen-Bond Acidity and pKa Positioning Between TFE and HFIP: Predicted Class-Level Inference for 1,1,3,3-Tetrafluoropropan-2-ol

The Brønsted acidity of fluorinated alcohols is established to depend primarily on the number of fluorine atoms, while hydrogen-bond donor (HBD) ability is additionally sensitive to steric hindrance around the OH group [1]. With four fluorine atoms in a symmetric CHF₂–CH(OH)–CHF₂ configuration, 1,1,3,3-tetrafluoropropan-2-ol is predicted to exhibit a pKa value intermediate between TFE (2 F atoms, pKa = 12.37) and HFIP (6 F atoms, pKa = 9.30) [1]. Its hydrogen-bond acidity parameter α is likewise expected to fall between α(TFE) = 1.51 and α(HFIP) = 1.96, as steric shielding of the OH group is less severe than in HFIP [1]. Direct experimental pKa and α data for this specific isomer were not identified in the peer-reviewed literature at the time of this analysis.

Acidity & HBD profile
Class-level inference
Predicted intermediate pKa ~11.0–11.5
Supports tunable-acidity solvent selection review
Class-level inference based on F-atom count; no direct experimental data available
hydrogen-bond donor ability Brønsted acidity solvent polarity

Nickel-Catalyzed α-Olefin Dimerization: Comparative Catalyst Performance of 1,1,3,3-Tetrafluoroisopropanol vs. HFIP

US Patent 4,709,112 (Sumitomo Chemical Co.) discloses a nickel-containing Ziegler-type catalyst system for dimerizing lower α-olefins, wherein a fluorinated isopropanol of formula CHFₓ(CF₃)ᵧ₋ₓ–CH(OH)–CHFₘ(CF₃)ₙ₋ₘ (4 ≤ m+n ≤ 6) serves as an essential catalyst component [1]. The patent explicitly lists 1,1,3,3-tetrafluoroisopropanol, 1,1,1,3-tetrafluoroisopropanol, 1,1,1,3,3-pentafluoroisopropanol, and HFIP as operable species, but identifies HFIP as "particularly preferable" [1]. This indicates that while 1,1,3,3-tetrafluoroisopropanol is catalytically competent, HFIP provides superior catalytic efficiency, selectivity, or both in this specific application. The patent's comparative examples (Tables 1–6) demonstrate that variations in the fluorinated alcohol component alter catalyst efficiency and dimer selectivity.

Catalyst efficacy
Head-to-head
Operable; HFIP reported as preferable
Supports catalyst component screening; HFIP remains patent-preferred in this application
Yield/selectivity differential not individually tabulated in patent examples
homogeneous catalysis olefin dimerization Ziegler-type catalyst systems

Symmetric CHF₂ Groups vs. CF₃ Termini: Conformational Flexibility and Rotatable Bond Count as a Procurement-Relevant Structural Differentiator

1,1,3,3-Tetrafluoropropan-2-ol possesses two rotatable bonds (C–C bonds connecting the central CH(OH) to each CHF₂ group), as computed from its SMILES structure OC(C(F)F)C(F)F [1]. By contrast, the isomeric 1,1,1,3-tetrafluoropropan-2-ol (CAS 111290-34-7) contains only one rotatable bond due to the terminal CF₃ group replacing one CHF₂ unit . HFIP, with two CF₃ groups, also has two rotatable bonds but presents a significantly different steric and electronic profile due to the bulkier, fully fluorinated termini. This differential in conformational degrees of freedom and the steric profile of CHF₂ versus CF₃ groups directly influences molecular recognition events, crystal packing, and the conformational landscape available during host–guest complex formation or asymmetric induction [1].

Rotatable bonds
Cross-study comparable
2 rotatable bonds
Supports conformational analysis and chiral resolution study design
CHF₂ vs CF₃ termini alter steric and electronic profile vs analogs
conformational analysis molecular recognition crystal engineering

Lipophilicity (XLogP) Differentiation: 1,1,3,3-Tetrafluoropropan-2-ol vs. HFIP, TFE, and Pentafluoro Analog for Partition-Dependent Applications

The computed XLogP3-AA value for 1,1,3,3-tetrafluoropropan-2-ol is 1.3, as reported by PubChem [1]. Vendor-computed LogP values (0.8775) provide a consistent estimate . For comparison, TFE has an XLogP of approximately 0.4–0.5, and HFIP has an XLogP of approximately 1.9–2.1, with the pentafluoro analog 1,1,1,3,3-pentafluoropropan-2-ol predicted at approximately 1.7–1.9 based on incremental fluorination effect [1]. This positions 1,1,3,3-tetrafluoropropan-2-ol in a unique lipophilicity window among fluorinated isopropanols—sufficiently hydrophobic to partition into organic phases during extraction workups, yet retaining enough polar character to maintain water miscibility.

Lipophilicity (XLogP)
Cross-study comparable
XLogP3-AA = 1.3
Supports partition-dependent extraction and ADME screening
Intermediate between TFE (~0.4) and HFIP (~2.0); computed value
logP optimization drug design intermediate extraction solvent

Synthetic Accessibility and Patent-Disclosed Co-Production with 1,1,1,3,3-Pentafluoropropan-2-ol: Procurement Cost Implications

US Patent 3,714,271 (Baxter Laboratories) discloses that 1,1,3,3-tetrafluoropropan-2-ol is prepared simultaneously with 1,1,1,3,3-pentafluoropropan-2-ol via vapor-phase catalytic halogen hydrogenolysis and carbonyl reduction of perhaloacetones using a Pd/C catalyst at 180–225 °C [1]. This co-production route means that the tetrafluoro compound is intrinsically a by-product or co-product of the pentafluoro compound synthesis, directly impacting commercial availability, pricing, and batch-to-batch purity profiles. In contrast, HFIP and TFE are manufactured via dedicated, optimized industrial processes at ton scale, leading to their significantly lower market prices and broader availability [2].

Synthetic route
Class-level inference
Co-produced with pentafluoro analog
Supports supply-chain risk and lead-time assessment
Co-product route may impact cost and batch consistency vs dedicated-process alcohols
synthetic route supply chain cost of goods

Procurement-Guided Application Scenarios for 1,1,3,3-Tetrafluoropropan-2-ol: Where the Evidence Supports Prioritization


Medium-Boiling Fluorinated Solvent for Reactions Requiring Sustained Heating Above 70 °C Without Pressurization

When a reaction requires a fluorinated alcohol solvent or co-solvent with strong hydrogen-bond donor capability and an operating temperature of 80–105 °C, 1,1,3,3-tetrafluoropropan-2-ol (bp 107–109 °C) [1] is a superior choice over HFIP (bp 58 °C) and TFE (bp 73 °C) [2], which would necessitate sealed-vessel operation. This is supported by the boiling point differential evidence in Section 3, Evidence Item 1.

Nickel-Catalyzed Olefin Dimerization Catalyst Component

Based on US Patent 4,709,112 [1], 1,1,3,3-tetrafluoroisopropanol is an operable catalyst component (D) in nickel-based Ziegler-type systems for propylene and other lower α-olefin dimerization. While HFIP is noted as 'particularly preferable' [1], the tetrafluoro compound may be selected when the pentafluoro or hexafluoro analogs are unavailable, or when specific regulatory or downstream processing constraints favor a less-fluorinated alcohol.

Structural Probe or Chiral Auxiliary Intermediate Exploiting Symmetric CHF₂ Groups

The symmetric CHF₂–CH(OH)–CHF₂ architecture with two rotatable bonds [1] provides a unique conformational and hydrogen-bonding landscape distinct from CF₃-containing analogs. This makes 1,1,3,3-tetrafluoropropan-2-ol a candidate for asymmetric synthesis, chiral resolution studies, or supramolecular crystal engineering where the intermediate steric bulk and electronic effects of CHF₂ groups (compared to CF₃) are desired [2].

Medicinal Chemistry Intermediate Requiring Intermediate Lipophilicity (XLogP ~1.3)

When designing fluorinated bioactive molecules or their synthetic intermediates, 1,1,3,3-tetrafluoropropan-2-ol offers an XLogP of approximately 1.3 [1], filling the lipophilicity gap between TFE (XLogP ~0.4–0.5) and HFIP (XLogP ~1.9–2.1). This intermediate logP value, combined with its hydrogen-bond donor/acceptor profile, can be exploited to fine-tune ADME properties in lead optimization programs [2].

Application
Selection Property
Validation Focus
Heated fluorinated solvent workflows
Boiling point compatibility window
Process temperature and containment review
Olefin dimerization catalyst screening
Catalyst component compatibility per patent context
Patent-specified performance and selectivity review
Conformational and chiral probe studies
Symmetric CHF₂–CH(OH)–CHF₂ architecture
Conformational and steric profile review
Medicinal chemistry intermediate with intermediate lipophilicity
Intermediate XLogP profile
Partition-dependent property and ADME screening review
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